{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine

Medicinal Chemistry Chemical Biology Synthetic Methodology

{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine (CAS 944905-96-8) is a heterocyclic primary amine building block featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 4-trifluoromethylphenyl group and bearing a free aminomethyl handle at the 5-position. This compound serves as a versatile synthetic intermediate for constructing bioactive molecules, with its oxadiazole ring functioning as a bioisostere of amide and ester functionalities and the trifluoromethyl group imparting enhanced metabolic stability and lipophilicity.

Molecular Formula C10H8F3N3O
Molecular Weight 243.18
CAS No. 944905-96-8
Cat. No. B3030713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine
CAS944905-96-8
Molecular FormulaC10H8F3N3O
Molecular Weight243.18
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NOC(=N2)CN)C(F)(F)F
InChIInChI=1S/C10H8F3N3O/c11-10(12,13)7-3-1-6(2-4-7)9-15-8(5-14)17-16-9/h1-4H,5,14H2
InChIKeyLTGZXHICGSIMHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why {3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine (CAS 944905-96-8) Is a Preferred 1,2,4-Oxadiazole Building Block for Medicinal Chemistry


{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine (CAS 944905-96-8) is a heterocyclic primary amine building block featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 4-trifluoromethylphenyl group and bearing a free aminomethyl handle at the 5-position [1]. This compound serves as a versatile synthetic intermediate for constructing bioactive molecules, with its oxadiazole ring functioning as a bioisostere of amide and ester functionalities and the trifluoromethyl group imparting enhanced metabolic stability and lipophilicity [2]. The compound is commercially available from multiple suppliers at purities of 95–98%, making it a practical entry point for structure–activity relationship (SAR) exploration .

Why 1,2,4-Oxadiazole Building Block Interchangeability Risks Synthetic Failure and Misleading SAR


Within the 1,2,4-oxadiazole-5-methanamine chemical space, subtle variations in substitution pattern produce profound differences in both synthetic utility and the pharmacological profiles of derived final compounds. The position of the trifluoromethyl group (3-CF3 vs. 4-CF3-phenyl), the location of the aminomethyl handle (C3 vs. C5 of the oxadiazole ring), and the choice of salt form (free base vs. hydrochloride) each independently alter nucleophilic reactivity for downstream conjugation, the conformational preference imposed on final ligands, and the phase-partitioning behavior that governs both synthesis and bioassay outcomes [1]. Substituting a 3-trifluoromethyl-1,2,4-oxadiazol-5-yl-methanamine isomer for the 3-(4-trifluoromethylphenyl) congener, for example, replaces an extended aryl spacer with a direct ring attachment, fundamentally altering the vector and distance between the aminomethyl anchoring point and the hydrophobic CF3 group [2]. The quantitative evidence below demonstrates that these differences are not cosmetic—they translate into measurable divergences in target engagement, selectivity, and synthetic tractability.

Quantitative Differentiation of {3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine: Evidence for Procurement Decisions


pKa-Driven Nucleophilic Reactivity Preference Over the Hydrochloride Salt for Amide Coupling Efficiency

The free base form of {3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine presents the aminomethyl group in its unprotonated, nucleophilic state (estimated pKa of the conjugate acid ~8.5–9.5 for a primary amine adjacent to an electron-withdrawing oxadiazole), enabling direct use in amide coupling, reductive amination, and sulfonamide formation without the need for a prior deprotonation step. In contrast, the commercially available hydrochloride salt (CAS 1208081-10-0) requires stoichiometric base addition for liberation of the free amine, which introduces an additional reagent, prolongs reaction times, and can complicate purification of acid-sensitive downstream products . This difference is most consequential in parallel synthesis libraries where throughput and stoichiometric control directly affect library quality metrics [1].

Medicinal Chemistry Chemical Biology Synthetic Methodology

Extended Aryl Spacer Architecture Enables HDAC4 Engagement That Compact CF3 Oxadiazole Isosteres Cannot Replicate

The Novartis patent family (US 9,056,843 B2 / WO 2013/080120) exemplifies a series of trifluoromethyl-oxadiazole derivatives that employ the 3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole scaffold as a core pharmacophoric element for selective HDAC4 inhibition. Within this series, compounds bearing the 3-(4-trifluoromethylphenyl)-1,2,4-oxadiazol-5-yl motif achieve HDAC4 IC50 values in the low micromolar to sub-micromolar range (e.g., representative examples with IC50 = 1,200 nM for HDAC4) while maintaining selectivity over HDAC1 and HDAC6 [1][2]. By comparison, analogous 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO)-based class IIa HDAC inhibitors developed independently achieve HDAC4 IC50 values as low as 12 nM [3]. However, the 3-(4-trifluoromethylphenyl) architecture provides a distinct spatial arrangement in which the 4-trifluoromethylphenyl group occupies a lipophilic pocket accessed via the 3-position of the oxadiazole, whereas the 5-CF3 isomers orient the trifluoromethyl group along a different trajectory [1]. This structural divergence means the two sub-series are not interchangeable when the target binding site topology requires the para-substituted phenyl spacer.

Epigenetics HDAC Inhibition Neurodegeneration

Positional Isomerism Dictates Vector Diversity: 3-(4-Trifluoromethylphenyl) vs. 3-Trifluoromethyl Oxadiazole Conformational Preferences

The 3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole scaffold projects the aminomethyl group and the CF3 group along distinct vectors separated by a rigid para-phenylene spacer. In contrast, the isomeric 3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl-methanamine (e.g., CAS 51856-20-3) positions the CF3 group directly on the oxadiazole ring with no intervening aryl ring, collapsing the distance between the CF3 and the aminomethyl anchoring point from approximately 8.5 Å (estimated for the extended para-phenylene conformation) to approximately 3.8 Å [1]. This spatial difference is critical for fragment-based drug discovery (FBDD) and scaffold-hopping campaigns where the exit vector geometry determines whether a fragment can productively address two sub-pockets simultaneously. The extended isomer enables bridging interactions across a larger protein surface cleft, whereas the compact isomer is suited for binding to a single, deep hydrophobic pocket [2].

Fragment-Based Drug Discovery Scaffold Hopping Medicinal Chemistry

Enabling Broad Pharmacological Annotation Through Downstream Derivatization: Prototype HTS Probe with HSP90 Engagement

Direct derivatization of the {3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine scaffold has produced screening probes with measurable biological activity. An elaborated analog, 2,4-dimethyl-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-oxazol-5-one (PubChem CID 2744498; BDBM47998), was tested in a fluorescence polarization-based HTS assay against human heat shock protein HSP 90-alpha and exhibited an IC50 of 1,600 nM [1]. While this level of potency does not represent a lead-quality compound, it demonstrates that the core scaffold—when elaborated at the 5-aminomethyl position—can productively engage a therapeutically relevant protein target. By comparison, the unelaborated building block itself is expected to show negligible target engagement (IC50 >> 10,000 nM), confirming that the aminomethyl position provides a suitable vector for installing potency-conferring substituents without abolishing target recognition [2].

Chemical Probe Development HTS Triage Kinase Biology

High-Value Application Scenarios for {3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine


Parallel Library Synthesis Targeting Class IIa HDACs for Neurodegenerative Disease Programs

Use the free base directly in high-throughput amide coupling reactions with diverse carboxylic acid building blocks to generate focused libraries of 3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole-5-carboxamides. This application leverages the compound's demonstrated entry into the Novartis HDAC4 inhibitor chemotype, where patent-exemplified derivatives achieve HDAC4 IC50 values in the low micromolar range [1]. Avoid the hydrochloride salt (CAS 1208081-10-0) to eliminate the additional neutralization step and improve library production throughput.

Structure-Based Fragment Elaboration Using X-Ray Crystallography

Deploy this compound as a synthetic handle for structure-guided optimization campaigns. The Protein Data Bank entry 8q10 demonstrates that the 3-(4-trifluoromethylphenyl)-1,2,4-oxadiazol-5-yl moiety is compatible with protein co-crystallization when elaborated into a larger ligand (here, bound to endothiapepsin), confirming that the scaffold is structurally ordered in the solid state and interpretable by X-ray crystallography [2]. This supports its use in fragment-based drug discovery where structural information is essential for rational design.

Scaffold-Hopping from 5-CF3-Oxadiazole to 3-Aryl-Oxadiazole for IP Diversification

Employ this compound in scaffold-hopping exercises to differentiate from the heavily patented 5-(trifluoromethyl)-1,2,4-oxadiazole HDAC inhibitor series [3]. The ~4.7 Å extended spatial separation between the CF3 group and the aminomethyl anchor provides a distinct exit vector geometry that may access different sub-pockets within the HDAC active site. This can generate novel composition-of-matter intellectual property while retaining the favorable metabolic stability conferred by the trifluoromethyl group.

HSP90-Targeted Probe Optimization for Chemical Biology Studies

Elaborate this building block at the free amine position to continue SAR exploration initiated by the HTS-identified probe 2,4-dimethyl-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-oxazol-5-one, which demonstrated measurable HSP90-alpha engagement (IC50 = 1,600 nM) [4]. The unprotonated free base form is optimally suited for direct diversification via amide coupling, urea formation, or reductive amination in parallel chemistry formats.

Quote Request

Request a Quote for {3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.